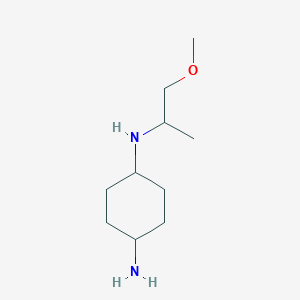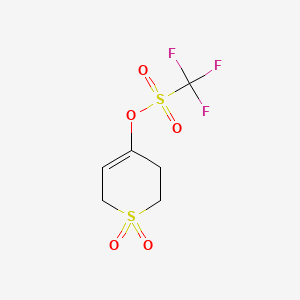
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate is an organic compound with the molecular formula C6H7F3O5S2 and a molecular weight of 280.24 g/mol . This compound is known for its use as an intermediate in organic synthesis, particularly in the formation of other functional organic compounds .
Preparation Methods
The synthesis of 1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate typically involves organic sulfurization reactions or carbon-sulfur bond formation reactions . The specific synthetic routes and reaction conditions may vary depending on the research direction and methods used. Industrial production methods often involve bulk manufacturing, sourcing, and procurement .
Chemical Reactions Analysis
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate is widely used in scientific research for various applications, including:
Chemistry: It serves as an intermediate in the synthesis of other functional organic compounds, facilitating the formation of complex molecules.
Biology: This compound is used in the study of sulfur-containing biomolecules and their interactions.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to the development of advanced materials and technologies
Mechanism of Action
The mechanism of action of 1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in nucleophilic substitution reactions, the trifluoromethanesulfonate group acts as a leaving group, facilitating the formation of new bonds with nucleophiles .
Comparison with Similar Compounds
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate: This compound has a similar structure but lacks the dioxido functional group.
Methanesulfonic acid, 1,1,1-trifluoro-, 3,6-dihydro-2H-thiopyran-4-yl ester: This compound is another sulfur-containing ester with similar reactivity. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications
Properties
Molecular Formula |
C6H7F3O5S2 |
|---|---|
Molecular Weight |
280.2 g/mol |
IUPAC Name |
(1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H7F3O5S2/c7-6(8,9)16(12,13)14-5-1-3-15(10,11)4-2-5/h1H,2-4H2 |
InChI Key |
DQPGNMXRFIVELB-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC=C1OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate](/img/structure/B15334122.png)

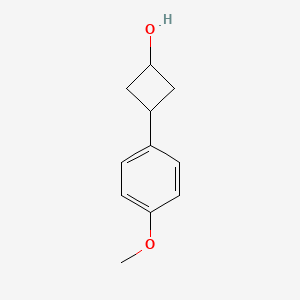
![1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone](/img/structure/B15334141.png)
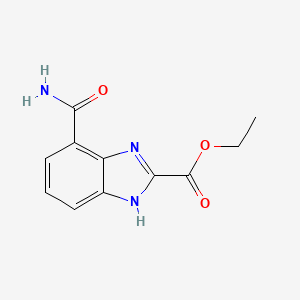

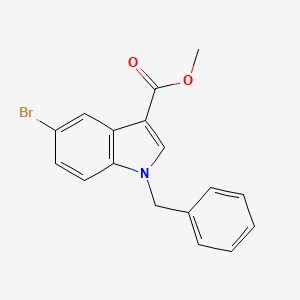

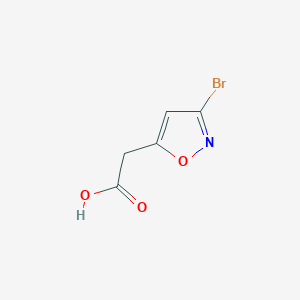


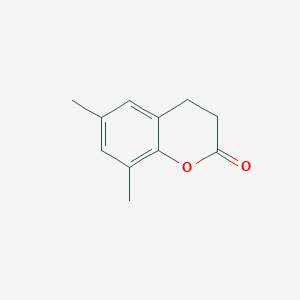
![2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15334205.png)
